molecular formula C11H22N8O4S B15343639 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate CAS No. 30953-42-5

2-(Aminoethylguanidinoethylguanidino)pyridine sulfate

Cat. No.: B15343639
CAS No.: 30953-42-5
M. Wt: 362.41 g/mol
InChI Key: CKHMXFUTQIOROX-UHFFFAOYSA-N
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Description

2-(Aminoethylguanidinoethylguanidino)pyridine sulfate is a complex organic compound that features a pyridine ring substituted with aminoethylguanidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of aminoethylguanidino groups through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, guanidine, and ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis equipment is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminoethylguanidinoethylguanidino)pyridine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminoethylguanidino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyridine compounds.

Scientific Research Applications

2-(Aminoethylguanidinoethylguanidino)pyridine sulfate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with a single amino group attached to the pyridine ring.

    Guanidine: A basic compound with a similar guanidino group but lacking the pyridine ring.

    Pyridine N-oxide: An oxidized form of pyridine with different chemical properties.

Uniqueness

2-(Aminoethylguanidinoethylguanidino)pyridine sulfate is unique due to its combination of a pyridine ring with multiple aminoethylguanidino groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

30953-42-5

Molecular Formula

C11H22N8O4S

Molecular Weight

362.41 g/mol

IUPAC Name

2-[[amino-[2-[[amino-(pyridin-2-ylamino)methylidene]amino]ethylamino]methylidene]amino]ethylazanium;hydrogen sulfate

InChI

InChI=1S/C11H20N8.H2O4S/c12-4-6-16-10(13)17-7-8-18-11(14)19-9-3-1-2-5-15-9;1-5(2,3)4/h1-3,5H,4,6-8,12H2,(H3,13,16,17)(H3,14,15,18,19);(H2,1,2,3,4)

InChI Key

CKHMXFUTQIOROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=NCCNC(=NCC[NH3+])N)N.OS(=O)(=O)[O-]

Origin of Product

United States

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